3-Chlorocyclobutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

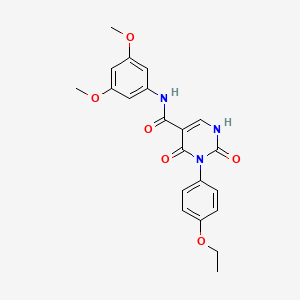

3-Chlorocyclobutan-1-amine;hydrochloride, also known as CCBA hydrochloride, is a chemical compound used in scientific research. It has a molecular weight of 142.03 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-chlorocyclobutan-1-amine hydrochloride . The InChI code is 1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .Aplicaciones Científicas De Investigación

Synthesis of Aminocyclobutane Derivatives

A pivotal study by (Rammeloo, Stevens, & de Kimpe, 2002) describes a novel synthetic approach towards 3-(chloromethyl)cyclobutanone, utilized in the synthesis of 2,4-methanoproline analogues. The process involves a key step of reversible addition of hydrogen cyanide onto imines, facilitating the synthesis of 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to corresponding amines.

Anticancer Platinum (II) Complexes

Research by (Liu et al., 2013) presents the synthesis of mixed-NH3/amine platinum (II) complexes featuring 3-dichoroacetoxylcyclobutane-1, 1-dicarboxylate. These complexes show significant cytotoxicity towards cancer cells by inducing apoptosis selectively in cancer cells over normal cells, offering a pathway to overcome drug resistance in cancer treatment.

Development of Lead Inhibitors

A study by (Mohammad et al., 2020) focuses on the synthesis of a protected ɑ-aminocyclobutanone as a modular transition state synthon for medicinal chemistry. This synthon facilitates convenient access to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases, illustrating its utility in drug discovery.

Reactivity and Substitution Reactions

Research by (Majchrzak et al., 2006) explores the reactivity of chlorosulfanyl derivatives of cyclobutanones with various nucleophiles. The study elucidates substitution reactions that offer insights into synthetic methodologies for developing compounds with potential applications in pharmaceuticals and materials science.

Diastereo- and Enantioselective Synthesis

Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process underscores the importance of such compounds in the synthesis of biologically active molecules with multiple substituents and stereocenters, highlighting their relevance in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-chlorocyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHMRRCMCVJHDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorocyclobutanamine;hydrochloride | |

CAS RN |

135767-82-7 |

Source

|

| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)